

Spectroscopic and Analytical Profile of 2,4-D Methyl Ester-d3

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Compound of Interest

Compound Name: 2,4-D methyl ester-d3

Cat. No.: B15143857

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This technical guide provides a detailed overview of the spectroscopic data for **2,4-D methyl ester-d3**, a deuterated analog of the herbicide 2,4-D methyl ester. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize isotopically labeled compounds as internal standards for quantitative analysis.

Introduction

2,4-D methyl ester-d3 is a stable isotope-labeled version of 2,4-D methyl ester, where three hydrogen atoms on the methyl group have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of 2,4-D and its methyl ester in various matrices. Its chemical and physical properties are nearly identical to the unlabeled compound, but its increased mass allows for clear differentiation in mass spectrometric analyses.

Spectroscopic Data

Precise experimental spectroscopic data for the deuterated form, **2,4-D methyl ester-d3**, is not widely available in public databases. However, based on the well-documented spectra of the non-deuterated 2,4-D methyl ester and the known effects of deuterium labeling, a highly accurate prediction of the expected NMR and MS data can be made.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium labeling at the methyl ester position will have distinct effects on both the ^1H and ^{13}C NMR spectra. In ^1H NMR, the characteristic singlet of the methyl protons will be absent. In ^{13}C NMR, the signal for the methyl carbon will be observed as a multiplet at a slightly different chemical shift and with significantly lower intensity due to the carbon-deuterium coupling and the longer relaxation time of deuterium-coupled carbons.

Table 1: Predicted ^1H NMR Data for **2,4-D Methyl Ester-d3**

| Chemical Shift (ppm) | Multiplicity | Assignment |
|----------------------|--------------|-------------------|
| ~7.4 | d | Ar-H |
| ~7.2 | dd | Ar-H |
| ~6.9 | d | Ar-H |
| ~4.8 | s | O-CH ₂ |

Solvent: CDCl₃

Table 2: Predicted ^{13}C NMR Data for **2,4-D Methyl Ester-d3**

| Chemical Shift (ppm) | Assignment |
|----------------------|-------------------|
| ~168 | C=O |
| ~152 | Ar-C |
| ~130 | Ar-C |
| ~128 | Ar-C |
| ~125 | Ar-C |
| ~122 | Ar-C |
| ~115 | Ar-C |
| ~66 | O-CH ₂ |
| ~52 (multiplet) | O-CD ₃ |

Solvent: CDCl₃

Mass Spectrometry (MS)

The key feature in the mass spectrum of **2,4-D methyl ester-d3** is the 3-dalton mass shift compared to the unlabeled compound. The fragmentation pattern is expected to be very similar to the non-deuterated analog, with the corresponding fragments also showing a +3 Da shift if they retain the deuterated methyl group.

Table 3: Predicted Mass Spectrometry Data for **2,4-D Methyl Ester-d3**

| m/z | Ion |
|-----|--|
| 238 | [M] ⁺ |
| 202 | [M-HCl] ⁺ |
| 178 | [M-COOCH ₃] ⁺ |
| 165 | [Cl ₂ C ₆ H ₃ O] ⁺ |
| 62 | [COOCH ₃] ⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are general protocols for acquiring NMR and MS data for **2,4-D methyl ester-d3**. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **2,4-D methyl ester-d3** in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Set the spectral width to cover the range of 0-10 ppm.

- Use a pulse angle of 30-45 degrees.
- Set the relaxation delay to 1-2 seconds.
- Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Set the spectral width to cover the range of 0-200 ppm.
 - Use a proton-decoupled pulse sequence.
 - Set the relaxation delay to 2-5 seconds.
 - Acquire a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.

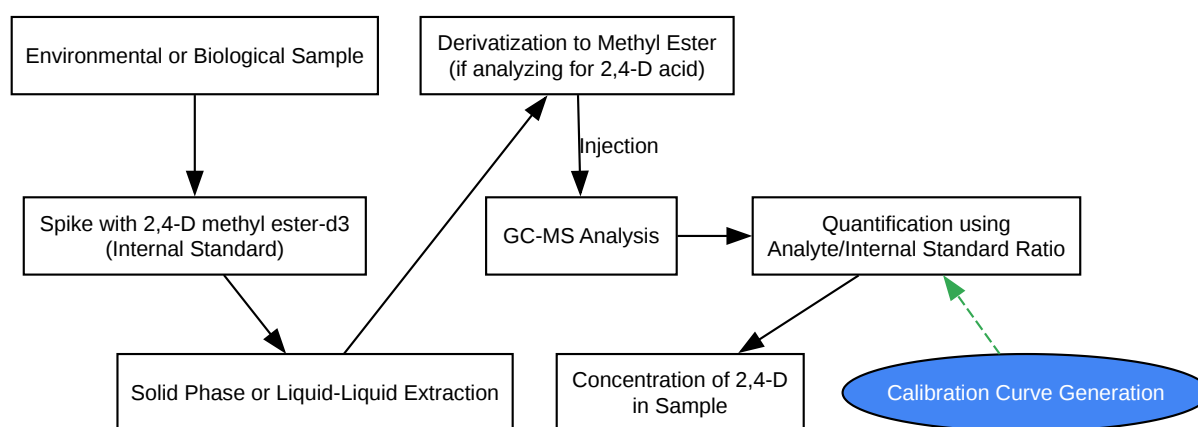
Mass Spectrometry Protocol (GC-MS)

- Sample Preparation: Prepare a 1-10 µg/mL solution of **2,4-D methyl ester-d3** in a volatile solvent such as hexane or ethyl acetate.
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- Gas Chromatography (GC) Conditions:
 - Column: Use a non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10-20 °C/min.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 50-300.

Visualizations

The primary application of **2,4-D methyl ester-d3** is as an internal standard in quantitative analytical workflows. The following diagram illustrates this process.



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Caption: Workflow for the quantification of 2,4-D using **2,4-D methyl ester-d3** as an internal standard.

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